4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine
Description
Properties
IUPAC Name |
4-methyl-6-oxo-2-sulfanylidene-3H-pyridine-3-carbonitrile;morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2,5H,1H3,(H,9,10,11);5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKFLGWLLNDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=S)C1C#N.C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to participate in various cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more.
Biochemical Analysis
Biochemical Properties
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as human uridine phosphorylase-1 (hUP1), which is involved in the metabolism of uridine. The inhibition of hUP1 by this compound leads to an increase in intracellular uridine levels, affecting various cellular processes. Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. In non-cancerous cells, this compound can modulate immune responses by influencing the production of cytokines and other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with hUP1. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression. The sulfanyl group in the compound allows it to form disulfide bonds with cysteine residues in proteins, resulting in structural changes that can either inhibit or activate protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression. These effects are often reversible upon removal of the compound, indicating that its impact on cells is dependent on continuous exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to oxidative stress and cellular damage. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites, such as uridine and its derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function. The distribution of the compound is also influenced by its lipophilicity, which allows it to cross cell membranes and reach various subcellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis. It can also be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to its site of action.
Biological Activity
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, commonly referred to as morpholine, is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a dihydropyridine ring with a carbonitrile and sulfanyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has been investigated in various studies, revealing several important pharmacological effects:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Research indicates that morpholine derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Enzyme Inhibition : Notably, it has been studied as an inhibitor of carbonic anhydrase (CA-II), an enzyme critical for maintaining acid-base balance in biological systems .
The mechanism by which 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile exerts its effects primarily involves the inhibition of specific enzymes. For instance, the inhibition of carbonic anhydrase involves binding to the active site of the enzyme, thereby blocking its catalytic activity. This action can lead to various physiological effects, including alterations in pH regulation and ion transport across cell membranes .
Study 1: Carbonic Anhydrase Inhibition
A study focused on the synthesis and evaluation of morpholine-based thiazole derivatives found that certain modifications to the structure enhanced inhibitory potency against bovine CA-II. The most potent derivative exhibited an IC50 value of 14.68 μM, indicating strong inhibitory activity . This suggests that structural variations can significantly influence biological activity.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of morpholine derivatives against various bacterial strains. Results showed that these compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .
Study 3: Antioxidant Potential
In vitro assays demonstrated that 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile possesses notable antioxidant activity. This was attributed to its ability to scavenge free radicals and reduce oxidative damage in cellular models .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds, including 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential for development into new antibiotics or antifungal agents .
Antidiabetic Properties
Dihydropyridine derivatives have been explored for their antidiabetic effects. The compound has shown promise in modulating glucose metabolism and insulin sensitivity in preclinical models, indicating its potential as a therapeutic agent for diabetes management .
Anticancer Potential
Some studies have reported that compounds similar to 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics .
Pesticidal Activity
The compound has been assessed for its pesticidal properties. Its structural features allow it to interact with biological systems of pests effectively, leading to potential applications in agricultural pest control. Preliminary studies suggest it could serve as a basis for developing environmentally friendly pesticides .
Building Block in Synthesis
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes .
Pharmaceutical Synthesis
This compound can also be employed in the synthesis of other pharmaceutical agents. Its unique functional groups make it suitable for modifications that enhance bioactivity or alter pharmacokinetic profiles .
Case Studies
Comparison with Similar Compounds
Research Implications and Limitations
- Antifungal Potential: While the target compound shares structural motifs with active antifungal agents (e.g., morpholine), empirical validation of its bioactivity is needed .
- SAR Gaps: The role of the sulfanyl and carbonitrile groups in modulating activity remains unstudied, contrasting with known trimethoxybenzene effects .
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine, and what purification methods are recommended?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, morpholine can react with intermediates like 2-methoxy-4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carbonitrile under reflux in ethanol, followed by precipitation and washing with dichloromethane (DCM) . Purification often involves recrystallization or filtration of precipitates, with aqueous workup to isolate thiolate intermediates. Analytical techniques like thin-layer chromatography (TLC) or HPLC should confirm purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Software suites like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to analyze diffraction data and generate thermal ellipsoid plots . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular connectivity and functional groups.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanyl (-SH) group in substitution reactions involving morpholine?
The sulfanyl group acts as a leaving group in nucleophilic aromatic substitution (SNAr) or radical-mediated pathways. In reactions with morpholine, the basicity of the amine facilitates deprotonation, enhancing nucleophilicity. Solvent polarity (e.g., methanol or ethanol) and reaction time (e.g., 24 hours at room temperature) significantly influence reaction kinetics and regioselectivity . Computational studies, such as natural population analysis (NPA), can quantify charge distribution at reactive sites, aiding in transition-state modeling .
Q. How should researchers address contradictions in reported yields or by-product formation during synthesis?
Discrepancies often arise from variations in reaction conditions (e.g., stoichiometry, temperature) or purification protocols. To resolve these:
- Perform kinetic studies (e.g., time-resolved NMR) to track intermediate formation.
- Use tandem mass spectrometry (MS/MS) to identify by-products.
- Optimize solvent systems (e.g., switching from ethanol to DMF for better solubility) .
- Validate reproducibility via round-robin testing across multiple laboratories.
Q. What advanced computational methods are suitable for predicting the electronic properties of this compound?
Density functional theory (DFT) with B3LYP/6-31G(d) basis sets can model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Natural population analysis (NPA) is particularly effective for calculating atomic charges in ionic or resonance-stabilized systems, such as the dihydropyridine core . These insights guide hypotheses about redox behavior or binding affinity in pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
